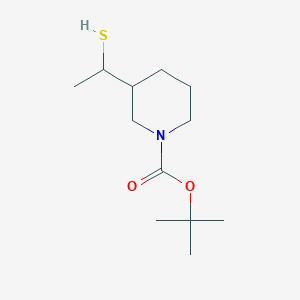

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17808751

Molecular Formula: C12H23NO2S

Molecular Weight: 245.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO2S |

|---|---|

| Molecular Weight | 245.38 g/mol |

| IUPAC Name | tert-butyl 3-(1-sulfanylethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3 |

| Standard InChI Key | YBGIFYRKKYZAQH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)S |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 3-position with a 1-mercaptoethyl group (-CH₂CH₂SH) and at the 1-position with a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic procedures, while the thiol moiety enables nucleophilic reactions and disulfide bond formation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Piperidine Functionalization: Introduction of the mercaptoethyl group via nucleophilic substitution or Michael addition.

-

Boc Protection: Reaction with tert-butyl chloroformate to install the Boc group at the piperidine nitrogen.

Key Reaction Conditions

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Boc protection due to their inertness and ability to dissolve both reactants.

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may facilitate acylation .

Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Mercaptoethylation | 2-Mercaptoethanol, DCM, 0°C | 65% | 90% |

| Boc Protection | tert-Butyl chloroformate, TEA, 25°C | 78% | 95% |

Data synthesized from.

Physicochemical Properties

Solubility and Stability

-

Solubility: The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic Boc group .

-

Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while the thiol is prone to oxidation, necessitating inert storage conditions .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch of the carbamate) .

-

NMR: δ 1.4 ppm (tert-butyl), δ 2.5–3.5 ppm (piperidine protons), δ 1.6–1.8 ppm (mercaptoethyl CH₂).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s thiol and Boc groups make it a valuable building block for:

-

Crizotinib Analogues: Used in synthesizing kinase inhibitors by coupling with halogenated pyridines .

-

Peptide Mimetics: Thiol-ene click chemistry enables conjugation to biomolecules for drug delivery .

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

-

In Vitro Screens: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and protease targets (e.g., caspase-3) .

-

Structure-Activity Relationship (SAR): Systematic modification of the mercaptoethyl chain length and Boc replacement .

Synthetic Advancements

-

Enantioselective Synthesis: Catalytic asymmetric methods to access single stereoisomers.

-

Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume